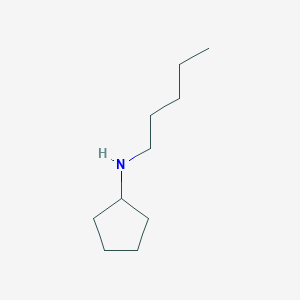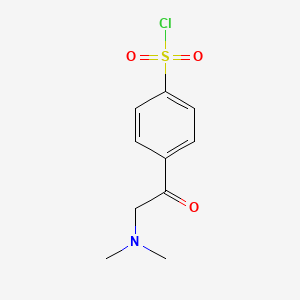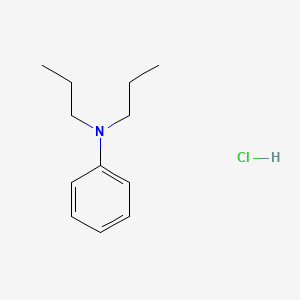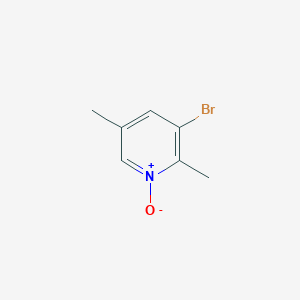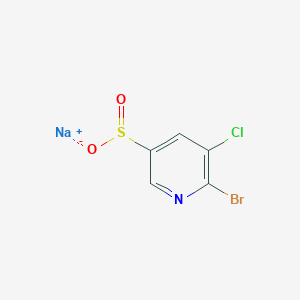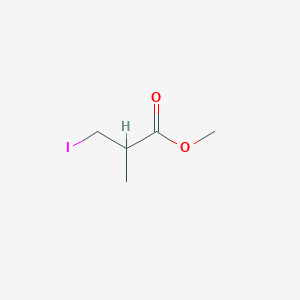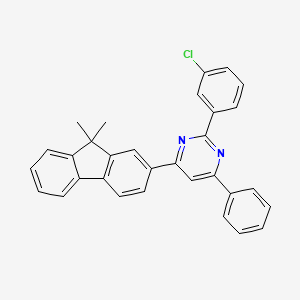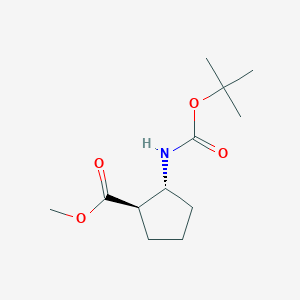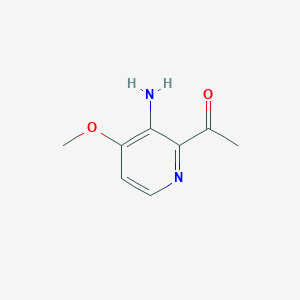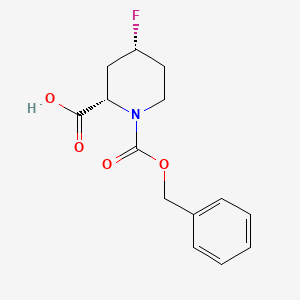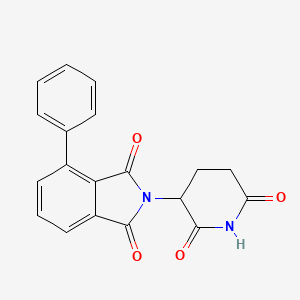
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione is a compound of significant interest in the field of medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione typically involves several steps. One common method includes the cyclization of a precursor compound in the presence of an acid, such as benzenesulfonic acid, in solvents like acetonitrile or methyltetrahydrofuran . The process may also involve the use of protecting groups and subsequent deprotection steps to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to introduce different functional groups into the molecule.
Addition Reactions: Utilized to form more complex derivatives.
Reductive Amination: Employed for the rapid conjugation with carboxyl linkers.
Common Reagents and Conditions
Substitution Reactions: Often carried out using halogenated reagents and bases.
Addition Reactions: Typically involve the use of catalysts and specific reaction conditions to ensure high selectivity.
Reductive Amination: Requires reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives that can be further utilized in medicinal chemistry for the development of new therapeutic agents .
Aplicaciones Científicas De Investigación
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex . By binding to cereblon, the compound can modulate the degradation of target proteins, leading to the suppression of disease-related pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: Another immunomodulatory drug that targets cereblon and is used in the treatment of multiple myeloma.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione stands out due to its specific structural features that allow for unique interactions with molecular targets, making it a valuable compound in the development of targeted therapies .
Propiedades
Fórmula molecular |
C19H14N2O4 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C19H14N2O4/c22-15-10-9-14(17(23)20-15)21-18(24)13-8-4-7-12(16(13)19(21)25)11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,20,22,23) |
Clave InChI |
PQPJLCMKIFBTKI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


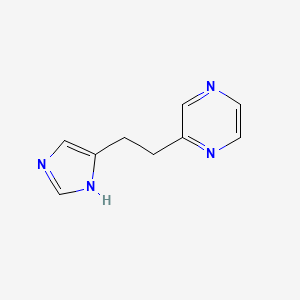
![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
